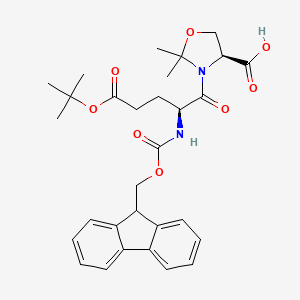
5-(hydroxymethyl)-4-((isobutylamino)methyl)-2-methylpyridin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol is a complex organic compound with a unique structure that includes a pyridine ring substituted with hydroxy, isobutylaminomethyl, and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the hydroxy, isobutylaminomethyl, and methyl groups through various substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxy group to a hydrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while substitution reactions can introduce new functional groups to the pyridine ring.
Wissenschaftliche Forschungsanwendungen
(5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted pyridines with hydroxy, alkylaminomethyl, and methyl groups. Examples include:
- 4-Hydroxy-2-methylpyridine
- 5-Hydroxy-3-isobutylaminomethylpyridine
Uniqueness
What sets (5-Hydroxy-4-isobutylaminomethyl-6-methyl-3pyridyl)-methanol apart is its specific substitution pattern, which can confer unique chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
21666-78-4 |
|---|---|
Molekularformel |
C12H20N2O2 |
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
5-(hydroxymethyl)-2-methyl-4-[(2-methylpropylamino)methyl]pyridin-3-ol |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)4-13-6-11-10(7-15)5-14-9(3)12(11)16/h5,8,13,15-16H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
DXTHPVTWOSIBQD-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CNCC(C)C)CO |
Kanonische SMILES |
CC1=NC=C(C(=C1O)CNCC(C)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


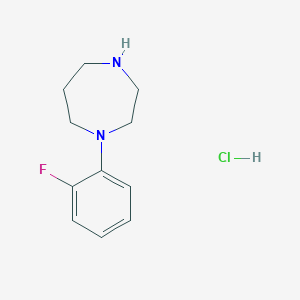
![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)
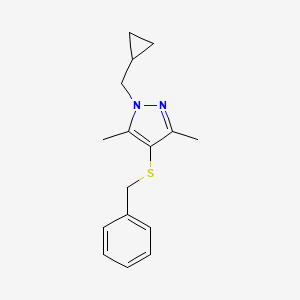
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)
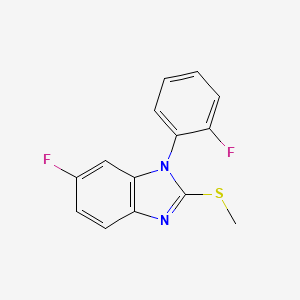
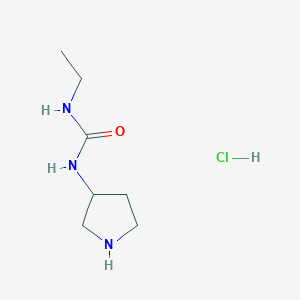

![2-[(2,2,2-Trifluoroethyl)amino]acetamide hydrochloride](/img/structure/B1448529.png)
![tert-butyl N-[2-(prop-2-en-1-ylsulfanyl)ethyl]carbamate](/img/structure/B1448531.png)

![1-[(2-chloropyridin-3-yl)oxy]-N,N-dimethylmethanethioamide](/img/structure/B1448537.png)
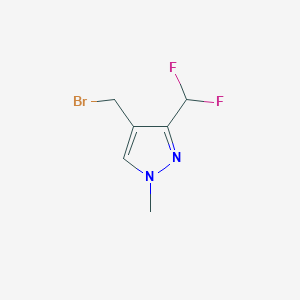
![[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride](/img/structure/B1448539.png)
